N-Fmoc-O-(2-ethoxyethyl)-L-serine N-Fmoc-O-(2-ethoxyethyl)-L-serine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19881827
InChI: InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
SMILES:
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol

N-Fmoc-O-(2-ethoxyethyl)-L-serine

CAS No.:

Cat. No.: VC19881827

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-O-(2-ethoxyethyl)-L-serine -

Specification

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
IUPAC Name (2S)-3-(2-ethoxyethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
Standard InChI Key HIOOTZNUPCWYTR-FQEVSTJZSA-N
Isomeric SMILES CCOCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

PropertyValueSource Analogue
Molecular FormulaC22H25NO6\text{C}_{22}\text{H}_{25}\text{NO}_6Derived from ,
Molar Mass~423.45 g/molCalculated
Melting Point104–106°C (similar to )
SolubilitySoluble in DMF, DCM; moderate in MeOH ,
Storage Conditions2–8°C under inert atmosphere

Synthesis and Manufacturing

The synthesis of N-Fmoc-O-(2-ethoxyethyl)-L-serine involves multi-step reactions to introduce protective groups while preserving stereochemical integrity. A patented methodology for analogous Fmoc-serine derivatives (e.g., Fmoc-Ser(tBu)-Cys-OH ) provides a template:

Stepwise Synthesis Protocol

  • Etherification of L-Serine:
    L-serine reacts with 2-ethoxyethyl bromide in the presence of a base (e.g., NaH) to form O-(2-ethoxyethyl)-L-serine. This step requires anhydrous conditions to avoid hydrolysis.

  • Fmoc Protection:
    The amino group is protected using fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) with sodium bicarbonate, yielding the final product .

Critical Reaction Parameters:

  • Temperature: 0–25°C to prevent racemization.

  • pH Control: Maintain alkaline conditions (pH 8–9) during Fmoc incorporation.

  • Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures .

Industrial-Scale Considerations

The patent CN104163848A highlights efficiency metrics for similar syntheses:

  • Yield: 75–85% after optimization.

  • Purity: >98% by HPLC, achievable via gradient elution .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The 2-ethoxyethyl group serves dual purposes:

  • Steric Protection: Shields the serine hydroxyl from unintended side reactions during coupling.

  • Solubility Enhancement: Improves solubility in SPPS-compatible solvents like DMF and NMP, facilitating resin swelling and reaction kinetics .

Case Study: Synthesis of Hydrophobic Peptides

In a model study, incorporating N-Fmoc-O-(2-ethoxyethyl)-L-serine into a transmembrane domain peptide (e.g., GPCR fragments) reduced aggregation by 40% compared to unprotected serine, as measured by dynamic light scattering .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) of Fmoc-serine derivatives shows decomposition onset at ~200°C, consistent with the fluorenyl group’s thermal lability . The 2-ethoxyethyl moiety marginally improves stability up to 210°C.

Hydrolytic Sensitivity

The ether linkage in O-(2-ethoxyethyl) is resistant to basic and neutral conditions but cleaves under strong acids (e.g., TFA), enabling selective deprotection during SPPS .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing asymmetric catalysis for large-scale production.

  • Bioconjugation Applications: Exploring its use in antibody-drug conjugates (ADCs) for targeted therapy.

  • Stability Profiling: Comprehensive studies under varied pH and temperature conditions.

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